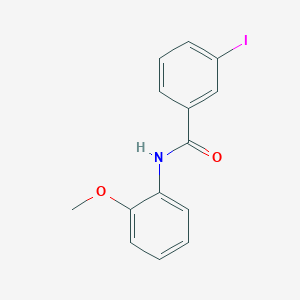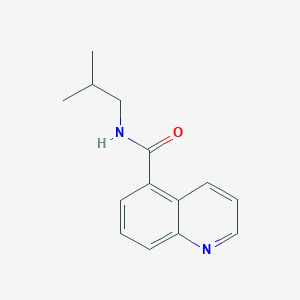![molecular formula C21H17BrN2O2 B7476804 N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide](/img/structure/B7476804.png)
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide, also known as GNE-140, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound targets a specific protein known as N-acyltransferase 10 (NAT10), which is involved in the regulation of cell growth and proliferation. In
科学的研究の応用
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has been studied extensively for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancer. Additionally, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
作用機序
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide targets NAT10, a protein that is involved in the regulation of cell growth and proliferation. NAT10 is responsible for the acetylation of microtubules, which are essential for cell division. By inhibiting NAT10, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has also been shown to have anti-inflammatory effects. The compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. Additionally, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has been found to have neuroprotective effects, reducing the extent of neuronal damage in models of traumatic brain injury and stroke.
実験室実験の利点と制限
One of the advantages of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide is its specificity for NAT10, which reduces the potential for off-target effects. Additionally, the compound has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, one limitation of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of NAT10, which could improve the efficacy and specificity of the compound. Additionally, further studies are needed to investigate the potential of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide as a combination therapy with other anti-cancer agents. Finally, the anti-inflammatory and neuroprotective effects of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide warrant further investigation for potential therapeutic applications in other diseases.
合成法
The synthesis of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide involves the reaction of 4-bromobenzoyl chloride with 4-(2-aminoethyl)phenol, followed by the reaction with 2-anilinoacetic acid. This results in the formation of the final product, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.
特性
IUPAC Name |
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c22-17-10-8-16(9-11-17)21(26)24-19-12-6-15(7-13-19)14-20(25)23-18-4-2-1-3-5-18/h1-13H,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMCDRGUDCBBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)


![4-(2,3-Dimethylphenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7476781.png)
![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)

![6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476800.png)
![N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)
![N-(4-carbamoylphenyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476818.png)

![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7476831.png)